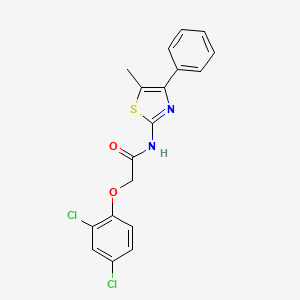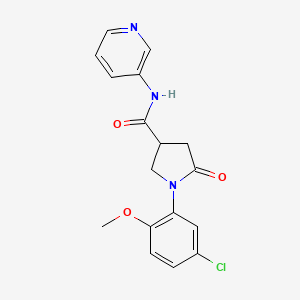![molecular formula C17H19BrN2O3 B6123023 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid (BIPPC) is a chemical compound that has been widely studied for its potential applications in scientific research. BIPPC belongs to the class of indole-based compounds and is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in many cellular processes, including glucose metabolism, cell proliferation, and apoptosis.
Mecanismo De Acción
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid exerts its biological effects by inhibiting the activity of GSK-3β, which is a key regulator of many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and cell proliferation, and is also involved in the pathogenesis of many diseases, including cancer, neurodegenerative diseases, and diabetes. By inhibiting GSK-3β activity, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid can modulate these cellular processes and potentially provide therapeutic benefits in these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid are diverse and depend on the specific cellular context in which it is used. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid for lab experiments is its high potency and specificity for GSK-3β inhibition. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to be more potent than other GSK-3β inhibitors, such as lithium and SB216763. However, one limitation of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid. One area of interest is the development of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the use of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid in combination with other drugs or therapies may provide synergistic effects and improve therapeutic outcomes.
Métodos De Síntesis
The synthesis of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid involves several steps, including the reaction of 5-bromoindole with 3-bromopropionyl chloride to form the intermediate 3-(5-bromo-1H-indol-1-yl)propanoyl chloride, which is then reacted with piperidinecarboxylic acid to form 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid.
Aplicaciones Científicas De Investigación
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and diabetes. In cancer research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In neurodegenerative disease research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In diabetes research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-3-4-15-12(10-14)5-8-19(15)9-6-16(21)20-7-1-2-13(11-20)17(22)23/h3-5,8,10,13H,1-2,6-7,9,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEDFZGSMQUKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclobutylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122946.png)

![N-(2-methylphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122977.png)
![3-methoxy-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide](/img/structure/B6122988.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6122991.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6122999.png)

![4-[2-(phenylthio)ethyl]morpholine oxalate](/img/structure/B6123007.png)
![1-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6123016.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)


![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)